2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide
Description
2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide is a benzimidazole-derived compound featuring a propanamide backbone and a 2-methylprop-2-enyl (methallyl) substituent on the benzimidazole nitrogen. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with biological targets such as enzymes and receptors .
This compound’s synthesis likely involves alkylation of a benzimidazole precursor (e.g., 2-ethylbenzimidazole) with methallyl bromide, followed by amidation with 2-methylpropanoyl chloride. While direct evidence of its synthesis is absent in the provided materials, analogous routes are described for related benzimidazole derivatives, such as the use of benzoyl chlorides and amino alcohols for amide formation .
Properties
IUPAC Name |
2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)11-20-15-8-6-5-7-14(15)19-16(20)9-10-18-17(21)13(3)4/h5-8,13H,1,9-11H2,2-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJWRZBIZQIYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide , identified by the CID 955340 in the PubChem database, is a derivative of benzimidazole. This compound has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a benzimidazole moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
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Anticancer Activity :
- Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential interactions with tubulin, inhibiting microtubule formation and thus disrupting cancer cell mitosis.
- A study indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
-
Antimicrobial Properties :
- Research has shown that benzimidazole derivatives possess antimicrobial activities against a range of pathogens. This compound may inhibit bacterial growth through interference with DNA replication or cell wall synthesis.
- Anti-inflammatory Effects :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 (Breast Cancer) | |
| Compound B | Antimicrobial | E. coli | |
| Compound C | Anti-inflammatory | RAW 264.7 (Macrophages) |
Case Study 1: Anticancer Activity
A recent study evaluated the effects of various benzimidazole derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of benzimidazole derivatives was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as therapeutic agents against bacterial infections.
Research Findings
Recent findings have highlighted the importance of substituents on the benzimidazole ring in determining biological activity. For instance, the presence of an alkyl group at specific positions significantly enhances anticancer activity due to better binding affinity to target proteins .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- Substituent Effects : The methallyl group in the target compound increases steric hindrance compared to smaller alkyl groups (e.g., methyl or propyl). This may reduce binding to flat active sites but improve membrane permeability .
- Electronic Properties : Electron-withdrawing groups (e.g., chloroindole in ) can alter the benzimidazole’s aromaticity, affecting redox properties or interactions with metalloenzymes.
Pharmacological and Reactivity Comparisons
Benzimidazole derivatives are widely studied for antifungal, antiviral, and anticancer activities. Below is a summary of research findings:
Antifungal Activity :
- The target compound’s methallyl group may confer resistance to oxidative degradation compared to simpler alkyl chains, as seen in benzimidazole fungicides like benomyl (methyl N-(1H-benzimidazol-2-yl)carbamate) .
- Carbamate analogs (e.g., methyl N-[2-(1-methylbenzimidazol-2-yl)ethyl]carbamate) show prolonged half-lives in vitro but reduced solubility in biological matrices .
Enzyme Inhibition :
Physicochemical Properties
Table 2: Physicochemical Data
Implications :
- The target compound’s higher LogP suggests better blood-brain barrier penetration but may limit aqueous solubility.
- Carbamate analogs exhibit intermediate lipophilicity, balancing membrane permeability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
